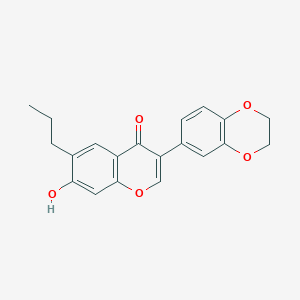![molecular formula C23H20BrN3O2 B11992365 4-[9-Bromo-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether CAS No. 303059-73-6](/img/structure/B11992365.png)
4-[9-Bromo-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[9-Bromo-5-metil-5-(4-piridinil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazin-2-il]fenil metil éter es un complejo compuesto orgánico con una fórmula molecular de C23H20BrN3O2 y un peso molecular de 450,339 g/mol . Este compuesto es parte de una clase de químicos conocidos por sus diversas actividades biológicas y farmacológicas, particularmente dentro del ámbito de los compuestos heterocíclicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[9-Bromo-5-metil-5-(4-piridinil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazin-2-il]fenil metil éter típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye el uso de acoplamiento de Suzuki-Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Esta reacción es conocida por sus condiciones suaves y tolerantes a los grupos funcionales, lo que la hace adecuada para sintetizar moléculas orgánicas complejas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, utilizando reactores automatizados y procesos de flujo continuo para garantizar un alto rendimiento y pureza. Los métodos exactos pueden variar dependiendo de los requisitos específicos y la tecnología disponible.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: Este compuesto puede sufrir reacciones de oxidación, donde puede reaccionar con agentes oxidantes para formar varios productos oxidados.
Reducción: Las reacciones de reducción también pueden ocurrir, típicamente involucrando agentes reductores para convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Agentes Reductores: El borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) son agentes reductores que se utilizan con frecuencia.
Catalizadores: Los catalizadores de paladio (Pd) se utilizan a menudo en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
4-[9-Bromo-5-metil-5-(4-piridinil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazin-2-il]fenil metil éter tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Las actividades biológicas del compuesto lo convierten en un candidato para estudiar varias vías y interacciones bioquímicas.
Industria: Las propiedades químicas únicas del compuesto lo hacen útil en varias aplicaciones industriales, como el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-[9-Bromo-5-metil-5-(4-piridinil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazin-2-il]fenil metil éter implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y vías exactos pueden variar dependiendo de la aplicación y contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
4-(3-(4-bromofenil)-5-(2,4-dimetoxifenil)-4,5-dihidro-1H-pirazol-1-il) bencensulfonamida: Otro derivado de pirazolina con actividades biológicas similares.
Derivados de pirazol acoplados a hidracina: Conocidos por sus actividades antileishmaniales y antimaláricas.
Unicidad
4-[9-Bromo-5-metil-5-(4-piridinil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazin-2-il]fenil metil éter destaca por su combinación única de un átomo de bromo, un anillo de piridina y una estructura de pirazolo[1,5-c][1,3]benzoxazina. Esta estructura única contribuye a sus propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
303059-73-6 |
|---|---|
Fórmula molecular |
C23H20BrN3O2 |
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
9-bromo-2-(4-methoxyphenyl)-5-methyl-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H20BrN3O2/c1-23(16-9-11-25-12-10-16)27-21(19-13-17(24)5-8-22(19)29-23)14-20(26-27)15-3-6-18(28-2)7-4-15/h3-13,21H,14H2,1-2H3 |
Clave InChI |
LQIGTMNUEBHJEP-UHFFFAOYSA-N |
SMILES canónico |
CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C=CC(=C4)Br)C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)

![9-Bromo-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992308.png)




![diethyl 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11992348.png)
![5-(1-acetyl-1H-indol-3-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992354.png)
![6-Amino-1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992356.png)

![N'-[(E)-furan-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11992379.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11992391.png)
